molecular formula C22H44Cl2N4S2 B13742714 2,2'-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride CAS No. 40284-20-6

2,2'-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride

Cat. No.: B13742714
CAS No.: 40284-20-6
M. Wt: 499.6 g/mol
InChI Key: YMUSDEONEHBNSI-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound features a disulfide bond, which is central to its reactivity and applications. It is often used in various scientific research fields due to its ability to undergo specific chemical reactions and interact with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride typically involves the formation of the disulfide bond through oxidative coupling of thiol precursors. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or iodine in an appropriate solvent like methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is cleaved and replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Solvents: Methanol, ethanol, water.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.

    Biology: Employed in the study of protein folding and stability due to its ability to form and break disulfide bonds.

    Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate redox states in cells.

    Industry: Utilized in the production of polymers and other materials that require specific disulfide linkages.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride involves the formation and cleavage of disulfide bonds. This compound can interact with thiol groups in proteins and other biomolecules, leading to the formation of disulfide bridges. These interactions can affect the structure and function of proteins, influencing various biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Dithiobis(ethylamine)
  • 2,2’-Dithiobis(N-methylbenzamide)
  • 2,2’-Dithiobis(5-nitropyridine)

Uniqueness

2,2’-Dithiobis(N-(2-cycloheptyl)ethylacetamidine) dihydrochloride is unique due to its specific structure, which includes a cycloheptyl group and an acetamidine moiety. These structural features confer distinct reactivity and biological activity compared to other disulfide-containing compounds. Its ability to form stable disulfide bonds and interact with a variety of biological molecules makes it particularly valuable in research and industrial applications.

Properties

CAS No.

40284-20-6

Molecular Formula

C22H44Cl2N4S2

Molecular Weight

499.6 g/mol

IUPAC Name

[1-amino-2-[[2-amino-2-(2-cycloheptylethylazaniumylidene)ethyl]disulfanyl]ethylidene]-(2-cycloheptylethyl)azanium;dichloride

InChI

InChI=1S/C22H42N4S2.2ClH/c23-21(25-15-13-19-9-5-1-2-6-10-19)17-27-28-18-22(24)26-16-14-20-11-7-3-4-8-12-20;;/h19-20H,1-18H2,(H2,23,25)(H2,24,26);2*1H

InChI Key

YMUSDEONEHBNSI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)CC[NH+]=C(CSSCC(=[NH+]CCC2CCCCCC2)N)N.[Cl-].[Cl-]

Origin of Product

United States

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